molecular formula C18H23N3O B6923669 N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide

Cat. No.: B6923669
M. Wt: 297.4 g/mol
InChI Key: WPSKIBPHZJYLKB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indane moiety, a pyrazole ring, and a propanamide group

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-12-15(13(2)20-19-12)9-11-18(22)21(3)17-10-8-14-6-4-5-7-16(14)17/h4-7,17H,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKIBPHZJYLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N(C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide typically involves a multi-step process:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropionic acid, under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of a 1,3-diketone with hydrazine or a substituted hydrazine under reflux conditions.

    Coupling of Indane and Pyrazole: The indane and pyrazole intermediates are then coupled using a suitable linker, such as a halogenated propanamide, in the presence of a base like potassium carbonate.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-ethylpropanamide
  • N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-propylpropanamide

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group on the amide nitrogen can influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to its ethyl or propyl analogs.

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